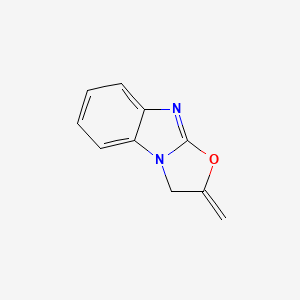
1,3,5-Trimethyl-2-octadecylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-octadecylcyclohexane is an organic compound with the molecular formula C27H54. It is a derivative of cyclohexane, where three methyl groups and one octadecyl group are attached to the cyclohexane ring. This compound is typically a waxy solid, ranging from colorless to slightly yellow in appearance .
Preparation Methods
1,3,5-Trimethyl-2-octadecylcyclohexane is usually synthesized through multi-step organic synthesis reactions. The synthetic route involves the alkylation of cyclohexane derivatives with octadecyl halides under specific conditions. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the alkylation process .
Chemical Reactions Analysis
1,3,5-Trimethyl-2-octadecylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents .
Scientific Research Applications
1,3,5-Trimethyl-2-octadecylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis to prepare functional compounds.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature.
Medicine: It may serve as a model compound in drug delivery research to study the behavior of hydrophobic drugs.
Industry: It is used as an additive in lubricants and functional polymers to enhance their properties
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-octadecylcyclohexane involves its interaction with hydrophobic environments. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
1,3,5-Trimethyl-2-octadecylcyclohexane can be compared with other similar compounds such as:
- 1,3,5-Trimethyl-4-n-octadecylcyclohexane
- 2,4,6-Trimethyl-1-n-octadecylcyclohexane
These compounds share similar structural features but differ in the position of the alkyl groups on the cyclohexane ring. The unique positioning of the octadecyl group in this compound gives it distinct physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
55282-34-3 |
|---|---|
Molecular Formula |
C27H54 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-octadecylcyclohexane |
InChI |
InChI=1S/C27H54/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-25(3)22-24(2)23-26(27)4/h24-27H,5-23H2,1-4H3 |
InChI Key |
SLYADMRXVMOLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1C(CC(CC1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


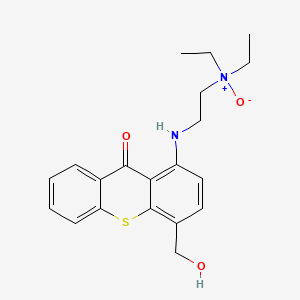

![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
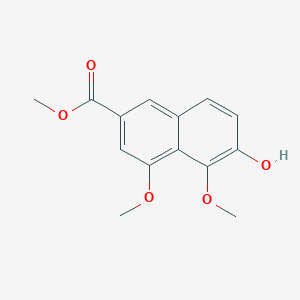
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
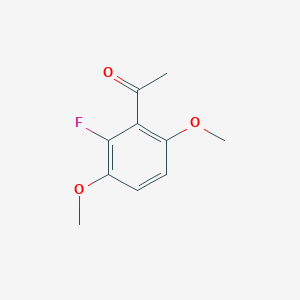
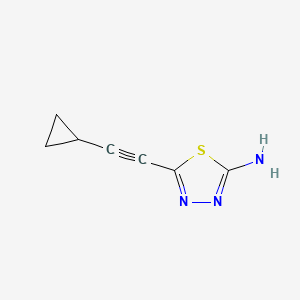
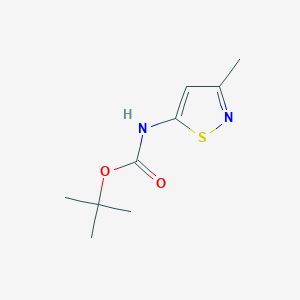
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
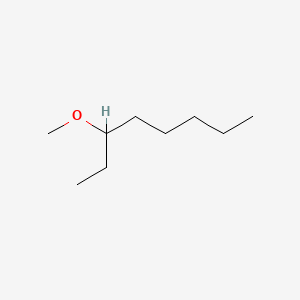
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
